molecular formula C23H22N4O2 B2604086 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946277-61-8

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2604086
CAS No.: 946277-61-8
M. Wt: 386.455
InChI Key: VFFQAQHKIBSAQA-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 2 with a 4-methylphenyl group, and at position 5 with a piperazine moiety bearing a 2-methylbenzoyl group. The methyl groups on the benzoyl and phenyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-7-9-18(10-8-16)21-25-20(15-24)23(29-21)27-13-11-26(12-14-27)22(28)19-6-4-3-5-17(19)2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQAQHKIBSAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the oxazole ringThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in substituents on the benzoyl group, aryl rings, and heterocyclic cores. Below is a comparative analysis:

Compound Name Substituents (R1, R2) Core Heterocycle Key Physicochemical Properties Notable Data (CAS, MW) Evidence ID
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile R1: 2-methylbenzoyl, R2: 4-methylphenyl 1,3-oxazole High lipophilicity (methyl groups) N/A
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile R1: 2-fluorobenzoyl, R2: 2-fluorophenyl 1,3-oxazole Increased polarity (fluorine) CAS 903852-60-8
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile R1: 3-chlorobenzoyl, R2: furan-2-yl 1,3-oxazole Reduced aromaticity (furan) CAS 903856-56-4
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile R1: 2-chlorobenzoyl, R2: 4-chlorophenyl 1,3-oxazole High electronegativity (Cl) CAS 946377-36-2, MW 427.28
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole-oxadiazole hybrid Pyrazole Enhanced hydrogen-bonding capacity m/z 417.2, mp 181.2°C

Substituent Effects on Activity and Properties

  • Methyl vs.
  • Aryl vs.
  • Piperazine Modifications : Substituting the benzoyl group with chloroacetyl () or benzhydryl () groups could modulate pharmacokinetic properties, such as metabolic stability and plasma protein binding.

Implications for Structure-Activity Relationships (SAR)

  • Critical Moieties : The piperazine-1-yl group is essential for target engagement in many receptor-binding scaffolds. Substitutions on the benzoyl ring (e.g., 2-methyl vs. 2-chloro) fine-tune steric and electronic profiles .
  • Heterocyclic Core : Replacing oxazole with pyrazole () or triazole-thione () alters hydrogen-bonding capacity and conformational flexibility, impacting biological activity.

Biological Activity

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a carbonitrile group. Its molecular formula is C20H22N4O, with a molecular weight of approximately 350.42 g/mol. The presence of the 2-methylbenzoyl and 4-methylphenyl groups contributes to its unique chemical properties.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial and fungal infections.
  • Anticancer Properties : The compound has been highlighted for its potential anticancer activity. It may interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to therapeutic effects .

The exact mechanism of action is still under investigation; however, it is believed that the compound may interact with various enzymes or receptors within the body. The oxazole ring is particularly noted for its role in modulating biological activity through interactions with biological macromolecules.

Case Studies

  • Anticancer Activity :
    • A study focused on similar compounds indicated that those with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhanced the anticancer activity .
  • Antimicrobial Testing :
    • In a comparative study involving derivatives of related compounds, some exhibited low minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis. The presence of electron-donating groups was correlated with increased antimicrobial activity .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacteria and fungi,
AnticancerCytotoxic effects on cancer cell lines
Mechanism InsightsInteraction with enzymes/receptors

Q & A

Q. What are the critical steps in synthesizing 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile?

The synthesis involves a multi-step protocol:

  • Step 1 : Formation of the oxazole core via cyclization reactions, often using microwave-assisted synthesis to accelerate kinetics (reducing reaction time from hours to minutes) .
  • Step 2 : Piperazine ring functionalization via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) to achieve >95% purity . Key challenges include controlling regioselectivity during oxazole formation and minimizing byproducts during piperazine derivatization.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) to verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 376.46 [M+H]+^+) to confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2230 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) for functional group validation .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays :
  • Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of CDK4 or ARK5 kinases at concentrations ≤100 nM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .
    • Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd_d) to receptors like serotonin transporters .

Advanced Research Questions

Q. How can contradictory crystallographic data on the compound’s conformation be resolved?

Discrepancies in piperazine ring puckering or oxazole planarity often arise from:

  • Crystallization solvents : Polar solvents (e.g., DMSO) may stabilize different conformers vs. nonpolar solvents (toluene) .
  • Refinement protocols : Use SHELXL for high-resolution refinements (R-factor < 5%) and TWINLAW to address twinning in crystals . Methodological recommendation : Compare multiple datasets (e.g., PDB entries) and validate with DFT calculations (B3LYP/6-31G* basis set) to model energetically favorable conformers .

Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical purity?

  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for coupling reactions; CuI improves regioselectivity in oxazole formation but may require higher temperatures (~120°C) .
  • Solvent optimization : Replace DCM with THF for piperazine acylation to reduce side reactions (e.g., hydrolysis of the benzoyl group) .
  • Microwave-assisted synthesis : Reduces reaction time by 70% and improves yield (from 45% to 78%) for cyclization steps .

Q. How should researchers design assays to evaluate the compound’s polypharmacological effects?

  • Kinase profiling : Use PamStation®12 or KINOMEscan to screen against 400+ kinases, identifying off-target effects (e.g., ARK5 vs. CDK4 inhibition) .
  • Transcriptomic analysis : RNA-seq of treated cells (10 µM, 24h) to identify pathways enriched in apoptosis or cell cycle arrest .
  • In vivo validation : Xenograft models (e.g., nude mice with HT-29 tumors) to correlate pharmacokinetics (Cmax_{max}, t1/2_{1/2}) with tumor regression rates .

Q. How can structural data contradictions in SAR studies be addressed?

Example contradiction: A 2-methylbenzoyl substituent enhances CDK4 inhibition but reduces solubility. Resolution :

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO3_3H) at the 4-position of the benzoyl ring to balance activity and solubility .
  • Co-crystallization : Determine binding modes with CDK4 (PDB: 7X structure) to identify critical hydrophobic interactions vs. solvation penalties .

Key Methodological Recommendations

  • For crystallography, prioritize synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction patterns .
  • Use LC-MS/MS for metabolite identification in pharmacokinetic studies, focusing on CYP3A4-mediated oxidation products .
  • Employ QSAR models (e.g., CoMFA) to predict bioactivity of novel derivatives before synthesis .

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